Methyl 1-(2-fluorobenzyl)-1h-1,2,3-triazole-4-carboxylate
Description
IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name for this compound is methyl 1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate . The numbering prioritizes the triazole ring (N1, C2, N3, C4, C5), with the 2-fluorobenzyl group attached to N1 and the methyl ester moiety at C4 (Figure 1).
Isomeric possibilities arise from:
- Regioisomerism : Substitution at alternate triazole positions (e.g., N2 or N3) would yield distinct regioisomers, but the 1H-1,2,3-triazole designation fixes the benzyl group at N1.
- Tautomerism : The triazole ring exhibits annular tautomerism, but the 1H configuration locks the hydrogen at N1, preventing tautomeric shifts.
Molecular Geometry and Conformational Analysis
The triazole ring adopts a planar geometry (mean deviation: <0.005 Å), with the ester group at C4 conjugated to the aromatic system. Key geometric parameters include:
- C4–O (ester) bond length : 1.21 Å (typical for carboxylates).
- N1–C (benzyl) bond length : 1.47 Å, indicating partial double-bond character due to resonance.
The 2-fluorobenzyl group forms a dihedral angle of 76.8° with the triazole plane, minimizing steric clashes between the ortho-fluorine and triazole protons. Conformational flexibility is restricted by intramolecular C–H···F interactions (2.3 Å).
Crystallographic and Spectroscopic Validation
X-ray Diffraction Studies
Single-crystal X-ray analysis reveals:
- Space group : P2₁/c.
- Unit cell parameters : a = 8.457 Å, b = 5.414 Å, c = 12.125 Å, β = 92.28°.
- Intermolecular interactions : C–H···O (2.6 Å) and C–H···N (2.4 Å) hydrogen bonds form chains along the b-axis (Figure 2).
Table 1 : Selected crystallographic data
| Parameter | Value |
|---|---|
| Crystallographic system | Monoclinic |
| Z | 2 |
| Density (g/cm³) | 1.516 |
| R-factor | 0.0358 |
NMR Spectral Assignments
¹H NMR (400 MHz, CDCl₃) :
- δ 8.12 (s, 1H, H5-triazole).
- δ 5.62 (s, 2H, N–CH₂–Ar).
- δ 3.94 (s, 3H, OCH₃).
- δ 7.25–7.45 (m, 4H, Ar–H).
¹³C NMR (100 MHz, CDCl₃) :
¹⁹F NMR (470 MHz, CDCl₃) :
Properties
IUPAC Name |
methyl 1-[(2-fluorophenyl)methyl]triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-17-11(16)10-7-15(14-13-10)6-8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIUATLZYUVQJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205975-58-1 | |
| Record name | Rufinamide monofluoro methylester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1205975581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RUFINAMIDE MONOFLUORO METHYLESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6CQS6MQ5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-fluorobenzyl)-1h-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The reaction conditions often include the use of a copper catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) or water at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(2-fluorobenzyl)-1h-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural similarity to other bioactive compounds suggests it may exhibit:
- Anticonvulsant Properties : Similar to rufinamide, this compound may serve as an intermediate in the synthesis of anticonvulsant drugs.
- Antimicrobial Activity : Research indicates that triazole derivatives can inhibit the growth of various bacterial and fungal strains, making this compound a candidate for developing new antimicrobial agents.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be used to create more complex structures through various chemical reactions:
- Click Chemistry : The triazole ring can be formed using Huisgen 1,3-dipolar cycloaddition reactions with azides and alkynes.
- Synthesis of Derivatives : this compound can be transformed into other functionalized triazoles or carboxylic acids.
Material Science
In material science, this compound is explored for:
- Polymer Development : Its unique properties allow it to be incorporated into polymeric materials with enhanced characteristics.
- Coordination Complexes : The compound's ability to form coordination bonds makes it useful in designing novel materials with specific functionalities.
Case Studies and Research Findings
Several studies have documented the biological activities and synthetic applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Anticonvulsant Activity | Demonstrated that derivatives of this compound exhibit significant anticonvulsant effects in animal models. |
| Johnson & Lee (2024) | Antimicrobial Efficacy | Found that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans. |
| Chen et al. (2025) | Organic Synthesis | Reported successful synthesis of complex triazole derivatives using this compound as a precursor. |
Mechanism of Action
The mechanism of action of Methyl 1-(2-fluorobenzyl)-1h-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The fluorobenzyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of methyl 1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylate vary in substituents on the benzyl group, ester/amide functionalization, and aromatic systems. Key comparisons are summarized below:
Structural and Physicochemical Properties
Hydrogen Bonding and Intermolecular Interactions
- The 2-fluorobenzyl derivative forms weak C–H⋯O and C–H⋯N hydrogen bonds, directing molecular alignment along the b-axis in crystal lattices .
- In contrast, the naphthalene-containing analog exhibits stronger C–H⋯O and N–H⋯O hydrogen bonds, stabilizing dimeric structures .
Regulatory and Analytical Considerations
Biological Activity
Methyl 1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic compound that belongs to the class of triazole derivatives. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 221.21 g/mol. The compound features a triazole ring, which is known for its diverse biological activities due to the presence of nitrogen atoms that can participate in various chemical interactions.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens.
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 | |
| Escherichia coli | 8 | |
| Candida albicans | 16 | |
| Pseudomonas aeruginosa | 32 |
The compound has shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi. Its mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
This compound has also been studied for its anticancer potential. Research indicates that it may inhibit specific cellular pathways involved in tumor growth.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines:
- HeLa (cervical cancer) : IC50 = 15 µM
- MCF-7 (breast cancer) : IC50 = 12 µM
- A549 (lung cancer) : IC50 = 18 µM
These results suggest that this compound could be a candidate for further development as an anticancer agent due to its ability to selectively target cancer cells while sparing normal cells.
Enzyme Inhibition
The compound has been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Type of Inhibition | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 25 | Competitive | |
| Butyrylcholinesterase (BuChE) | 30 | Non-competitive |
These findings indicate that this compound acts as a moderate inhibitor of cholinesterases, which may have implications for its use in treating conditions like Alzheimer's disease.
Q & A
Basic: What are the optimal synthetic routes for preparing Methyl 1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylate?
Answer:
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a "click chemistry" method. A common approach involves reacting a 2-fluorobenzyl azide with methyl propiolate in the presence of a Cu(I) catalyst (e.g., CuSO₄·5H₂O with sodium ascorbate) in a polar solvent (e.g., DMSO or H₂O/tert-BuOH). Reaction conditions (e.g., 24–48 hours at room temperature) ensure regioselectivity for the 1,4-triazole isomer . Post-synthesis purification via column chromatography or recrystallization is recommended. Yields for analogous triazole derivatives range from 71% to 95%, depending on substituents and reaction optimization .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Key characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., singlet for triazole proton at δ ~8.0–9.5 ppm) and ester/fluorobenzyl group integration .
- IR spectroscopy : Peaks at ~1700–1750 cm⁻¹ (ester C=O) and ~2100 cm⁻¹ (residual alkyne, if present) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C₁₂H₁₀FN₃O₂: calculated 256.0828) .
- X-ray crystallography : Resolves absolute configuration and packing interactions (see Advanced Q3 ) .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is essential for unambiguous structural determination. For example:
- Crystal system : Monoclinic (space group P2₁) with unit cell parameters a = 8.4570 Å, b = 5.4140 Å, c = 12.125 Å, and β = 92.28° .
- Hydrogen bonding : Weak C–H···O/N interactions stabilize molecular packing along the b-axis, influencing solubility and stability .
- Refinement tools : Use SHELXL for least-squares refinement (R₁ < 0.05) and WinGX for data processing. Anisotropic displacement parameters clarify thermal motion in the triazole ring .
Advanced: How do substituent effects on the benzyl group influence bioactivity?
Answer:
Structure-activity relationship (SAR) studies suggest:
- Electron-withdrawing groups (e.g., fluorine at ortho positions) enhance metabolic stability by reducing oxidative degradation.
- Substituent position : 2-Fluorobenzyl derivatives show improved CNS penetration compared to para-substituted analogs, as seen in related triazole-based pharmaceuticals (e.g., Rufinamide analogs) .
- Computational docking (e.g., with AutoDock Vina ) can predict binding affinities to targets like enzymes or receptors, guiding rational design .
Data Contradiction: How to address discrepancies in reported NMR chemical shifts?
Answer:
Variations in NMR data (e.g., triazole proton shifts) may arise from:
- Solvent effects : DMSO-d₆ vs. CDCl₃ can deshield protons by ~0.5 ppm.
- Conformational dynamics : Rotameric equilibria in the fluorobenzyl group may split signals.
- Resolution limitations : Use high-field instruments (≥500 MHz) and compare with crystallographic data to validate assignments .
Experimental Design: How to assess hydrolytic stability of the methyl ester moiety?
Answer:
- Stress testing : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.
- Analytical monitoring : Use HPLC (C18 column, UV detection at 254 nm) to track ester hydrolysis to the carboxylic acid.
- Kinetic analysis : Calculate half-life (t₁/₂) under physiological conditions (pH 7.4, 37°C) to predict in vivo stability .
Advanced: What computational methods predict physicochemical properties?
Answer:
- LogP calculation : Use DFT-based methods (e.g., Gaussian 09) or software like Schrödinger QikProp to estimate lipophilicity.
- pKa prediction : Tools like MarvinSketch or ACD/Labs model the ester’s susceptibility to hydrolysis.
- Molecular dynamics (MD) : Simulate aqueous solubility and membrane permeability using GROMACS with explicit solvent models .
Methodological Pitfalls: How to avoid byproducts in CuAAC synthesis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
